molecular formula C18H20N10 B12271256 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12271256
M. Wt: 376.4 g/mol
InChI Key: IEYKBMMQWSWCQR-UHFFFAOYSA-N
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Description

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the process. For example, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst has been shown to improve the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H20N10

Molecular Weight

376.4 g/mol

IUPAC Name

1-methyl-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20N10/c1-13-23-15(10-16(24-13)28-5-3-4-21-28)26-6-8-27(9-7-26)18-14-11-22-25(2)17(14)19-12-20-18/h3-5,10-12H,6-9H2,1-2H3

InChI Key

IEYKBMMQWSWCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)N5C=CC=N5

Origin of Product

United States

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